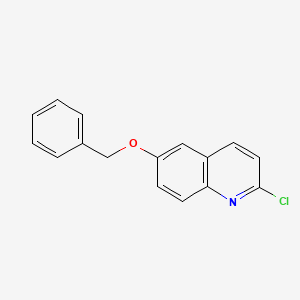

6-(Benzyloxy)-2-chloroquinoléine

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds related to 6-(Benzyloxy)-2-chloroquinoline often involves multiple steps, including substitution, nitration, reduction, cyclization, and chlorination. One example is the synthesis of 7-(benzyloxy)-4-chloro-6-methoxyquinazoline, which was achieved through a five-step process starting from methyl 4-hydroxy-3-methoxybenzoate, with a total yield of 29.2% (Wang et al., 2015).

Molecular Structure Analysis

The molecular structure of compounds similar to 6-(Benzyloxy)-2-chloroquinoline has been elucidated using various spectroscopic methods such as FTIR, 1H and 13C NMR spectroscopy, and mass spectrometry. For example, 3-Benzyl-6-bromo-2-chloroquinoline and 3-benzyl-6-bromo-2-methoxyquinoline were confirmed by these methods and their crystal structures were analyzed using X-ray diffraction (Zhou et al., 2022).

Chemical Reactions and Properties

Chemical reactions involving similar quinoline derivatives often include nucleophilic addition reactions, as seen in the DDQ-mediated sp(3) C-H bond arylation of tetrahydroisoquinolines, which facilitates the synthesis of related products under mild conditions (Muramatsu et al., 2013).

Physical Properties Analysis

The physical properties of compounds in this category can be studied through their crystal structures and conformational analyses. Density Functional Theory (DFT) calculations often complement such studies to better understand the molecular electrostatic potential and frontier molecular orbitals, which reveal some physicochemical properties of the compounds (Zhou et al., 2022).

Applications De Recherche Scientifique

Développement des cristaux liquides

« 6-(Benzyloxy)-2-chloroquinoléine » a été utilisé dans la synthèse de nouveaux composés à cristaux liquides. Ces composés présentent des propriétés mésomorphes qui sont essentielles au développement des cristaux liquides. Le groupe benzyloxy, en particulier, affecte la mésophase des matériaux à cristaux liquides, ce qui en fait un élément important dans la conception de matériaux pour les dispositifs optiques et les capteurs de température/humidité .

Chimie pharmaceutique

En chimie pharmaceutique, des dérivés de « this compound » ont été synthétisés pour leur activité antimicrobienne potentielle. Ces dérivés, appelés chalcones, sont créés par couplage avec un aldéhyde substitué aromatique et se sont montrés prometteurs dans la lutte contre les infections microbiennes .

Activité antimicrobienne

Les propriétés antimicrobiennes des dérivés de « this compound » présentent un grand intérêt. De nouveaux dérivés de chalcones contenant ce composé ont été testés pour leur efficacité contre diverses souches bactériennes, montrant un potentiel en tant qu'agents antibactériens .

Activité antioxydante

Les dérivés de chalcones de « this compound » ont également été évalués pour leur activité antioxydante. Ceci est crucial car les antioxydants jouent un rôle vital dans la protection des cellules contre le stress oxydatif et sont importants dans le traitement de diverses maladies .

Recherche sur la tuberculose

Des recherches sur les dérivés chromaniques, qui incluent « this compound », ont conduit à la découverte d'inhibiteurs de la salicylate synthase de M. tuberculosis. Il s'agit d'une étape importante dans la lutte contre la tuberculose, car ces inhibiteurs peuvent potentiellement conduire au développement de nouveaux traitements pour cette maladie infectieuse .

Chimie computationnelle

L'influence du composé sur les propriétés mésomorphes des matériaux à cristaux liquides a été caractérisée à l'aide de méthodes computationnelles telles que la théorie de la fonctionnelle de la densité (DFT). Ces études aident à comprendre l'auto-assemblage moléculaire et la stabilité des mésophases, qui sont cruciaux pour la conception de nouveaux matériaux avec les propriétés souhaitées .

Mécanisme D'action

Target of Action

Similar compounds such as o6- ®-roscovitine have been found to interact with pyridoxal kinase

Mode of Action

For instance, some quinoline derivatives are known to inhibit protein synthesis by binding to the bacterial ribosome .

Biochemical Pathways

Quinoline derivatives are known to interfere with various biochemical pathways, including those involved in protein synthesis

Pharmacokinetics

A study on a similar compound, 2,4-diamino-6-benzyloxy-5-nitrosopyrimidine, reported a mean plasma half-life of 38 minutes, indicating rapid elimination

Result of Action

Based on the known effects of similar compounds, it may inhibit protein synthesis, leading to cellular dysfunction .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of chemical compounds . Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s stability and its interactions with its targets.

Analyse Biochimique

Biochemical Properties

6-(Benzyloxy)-2-chloroquinoline plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various xenobiotics and endogenous compounds. The interaction between 6-(Benzyloxy)-2-chloroquinoline and cytochrome P450 can lead to the inhibition or activation of the enzyme, depending on the specific isoform and the context of the reaction . Additionally, 6-(Benzyloxy)-2-chloroquinoline has been found to bind to certain proteins, such as albumin, which can affect its distribution and bioavailability in biological systems .

Cellular Effects

The effects of 6-(Benzyloxy)-2-chloroquinoline on cellular processes are diverse and depend on the cell type and the concentration of the compound. In cancer cells, 6-(Benzyloxy)-2-chloroquinoline has been observed to induce apoptosis by disrupting mitochondrial function and activating caspase pathways . This compound also influences cell signaling pathways, such as the MAPK/ERK pathway, which plays a crucial role in cell proliferation and differentiation . Furthermore, 6-(Benzyloxy)-2-chloroquinoline can modulate gene expression by interacting with transcription factors and altering the transcriptional activity of specific genes .

Molecular Mechanism

At the molecular level, 6-(Benzyloxy)-2-chloroquinoline exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, such as enzymes and receptors. For instance, 6-(Benzyloxy)-2-chloroquinoline can inhibit the activity of topoisomerase II, an enzyme crucial for DNA replication and repair, by stabilizing the enzyme-DNA complex and preventing the re-ligation of DNA strands . Additionally, this compound can activate or inhibit signaling pathways by binding to receptors or interacting with intracellular signaling molecules . These interactions can lead to changes in gene expression and cellular metabolism, ultimately affecting cell function and viability.

Temporal Effects in Laboratory Settings

The effects of 6-(Benzyloxy)-2-chloroquinoline can change over time in laboratory settings, depending on factors such as stability, degradation, and exposure duration. In vitro studies have shown that 6-(Benzyloxy)-2-chloroquinoline is relatively stable under physiological conditions, with minimal degradation over extended periods . Prolonged exposure to the compound can lead to cumulative effects on cellular function, such as increased oxidative stress and mitochondrial dysfunction . In vivo studies have demonstrated that the long-term administration of 6-(Benzyloxy)-2-chloroquinoline can result in persistent alterations in cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of 6-(Benzyloxy)-2-chloroquinoline in animal models vary with different dosages. At low doses, the compound has been shown to exhibit minimal toxicity and can effectively modulate specific biochemical pathways . At higher doses, 6-(Benzyloxy)-2-chloroquinoline can induce toxic effects, such as hepatotoxicity and nephrotoxicity, due to the accumulation of the compound in these organs . Threshold effects have also been observed, where a certain concentration of the compound is required to elicit a significant biological response .

Metabolic Pathways

6-(Benzyloxy)-2-chloroquinoline is involved in various metabolic pathways, primarily through its interaction with enzymes such as cytochrome P450 . The metabolism of 6-(Benzyloxy)-2-chloroquinoline can lead to the formation of reactive intermediates, which can further interact with cellular macromolecules and affect metabolic flux . Additionally, this compound can influence the levels of specific metabolites by modulating the activity of key metabolic enzymes .

Transport and Distribution

The transport and distribution of 6-(Benzyloxy)-2-chloroquinoline within cells and tissues are mediated by various transporters and binding proteins. For example, the compound can be transported across cell membranes by ATP-binding cassette (ABC) transporters, which play a crucial role in the efflux of xenobiotics . Additionally, 6-(Benzyloxy)-2-chloroquinoline can bind to plasma proteins such as albumin, which affects its distribution and bioavailability in the body . The localization and accumulation of the compound in specific tissues can influence its biological activity and potential therapeutic applications .

Subcellular Localization

The subcellular localization of 6-(Benzyloxy)-2-chloroquinoline is an important factor in determining its activity and function. This compound has been found to localize in various cellular compartments, such as the mitochondria, nucleus, and endoplasmic reticulum . The targeting of 6-(Benzyloxy)-2-chloroquinoline to specific organelles can be mediated by post-translational modifications or the presence of targeting signals . The subcellular localization of the compound can affect its interactions with biomolecules and its overall biological activity .

Propriétés

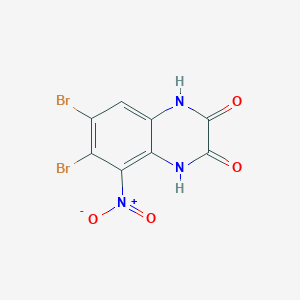

IUPAC Name |

2-chloro-6-phenylmethoxyquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClNO/c17-16-9-6-13-10-14(7-8-15(13)18-16)19-11-12-4-2-1-3-5-12/h1-10H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYCJPIBUDBOUQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC3=C(C=C2)N=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70459182 | |

| Record name | 6-(benzyloxy)-2-chloroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70459182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

623144-17-2 | |

| Record name | 6-(benzyloxy)-2-chloroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70459182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

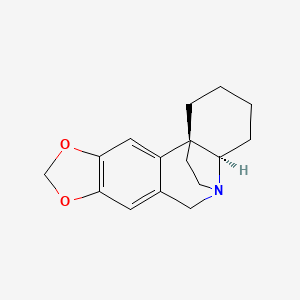

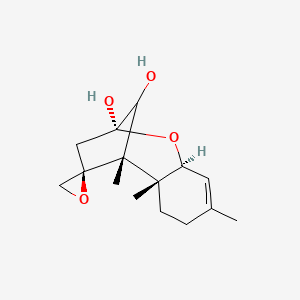

![(5Z)-5-[(3aS,5R,6aS)-5-hydroxy-4-[(E,3S)-3-hydroxy-4-methyloct-1-en-6-ynyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid](/img/structure/B1244744.png)

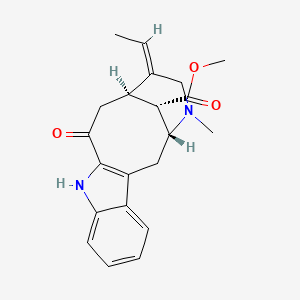

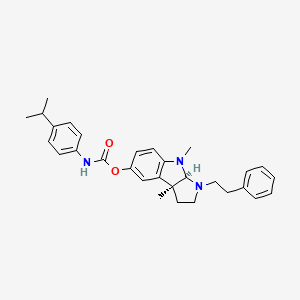

![3-[(2E)-2-[[3-ethoxy-4-(2-oxo-2-piperidin-1-ylethoxy)phenyl]methylidene]hydrazinyl]benzoic acid](/img/structure/B1244759.png)

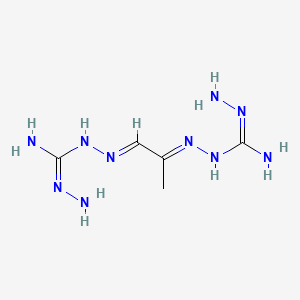

![5-bromo-3,8,9-trihydroxy-4'-methoxy-2-methyl-3-propan-2-ylspiro[2H-anthracene-4,5'-furan]-1,2'-dione](/img/structure/B1244763.png)

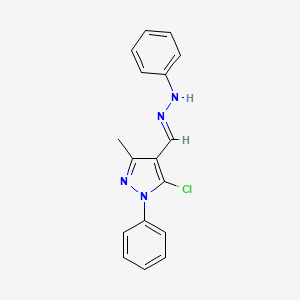

![(2S)-N-[(2R)-1-(2,3-dihydro-1H-inden-1-ylamino)-4-methyl-1-oxopentan-2-yl]-2-[[2-(6-methoxy-3-oxo-1,2-dihydroinden-1-yl)acetyl]amino]-4-methylpentanamide](/img/structure/B1244766.png)